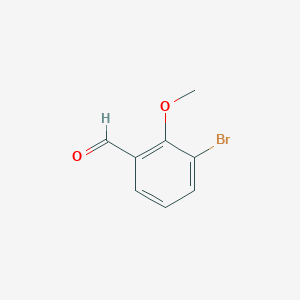

3-Bromo-2-methoxybenzaldehyde

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-2-methoxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZDPZQAPHXPVCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC=C1Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80453873 | |

| Record name | 3-BROMO-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88275-87-0 | |

| Record name | 3-BROMO-2-METHOXYBENZALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80453873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 88275-87-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 3-Bromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-Bromo-2-methoxybenzaldehyde, a significant intermediate in organic synthesis. The document details its structural characteristics, physicochemical properties, and safety information. Additionally, it outlines a plausible experimental protocol for its synthesis and includes spectral data for characterization.

Chemical Identity and Structure

This compound is an aromatic aldehyde characterized by a benzene ring substituted with a bromine atom at position 3, a methoxy group at position 2, and a formyl group at position 1.

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₇BrO₂[1]

-

Canonical SMILES: COC1=C(C=CC=C1C=O)Br[1]

-

InChI Key: SZDPZQAPHXPVCN-UHFFFAOYSA-N[1]

Physicochemical Properties

| Property | Value | Source |

| Molecular Weight | 215.04 g/mol | [1] |

| Appearance | Solid | [1] |

| Melting Point | Data not consistently available | |

| Boiling Point | Data not available | |

| Density | Data not available | |

| Solubility | Data not available |

Spectral Data for Characterization

While a comprehensive set of spectral data for this compound is not available in the public domain, typical analytical techniques for characterization would include:

-

¹H NMR Spectroscopy: To determine the proton environment of the molecule.

-

¹³C NMR Spectroscopy: To identify the carbon skeleton.

-

Mass Spectrometry: To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify functional groups, particularly the carbonyl (C=O) of the aldehyde and the C-O of the ether.

Reactivity and Synthesis

This compound, as a substituted benzaldehyde, is expected to undergo reactions typical of aromatic aldehydes. The aldehyde group can be involved in nucleophilic addition and oxidation reactions. The aromatic ring can participate in electrophilic and nucleophilic aromatic substitution reactions, influenced by the directing effects of the bromo, methoxy, and formyl substituents.

A plausible synthetic route to this compound can be adapted from the synthesis of related compounds, such as the preparation of 2,3-dimethoxybenzaldehyde from 3-bromo-2-hydroxybenzaldehyde[2]. The workflow would involve the bromination of 2-methoxybenzaldehyde.

Caption: Proposed workflow for the synthesis of this compound.

This protocol is adapted from the synthesis of a structurally similar compound, 6-bromo-2,3-dimethoxybenzaldehyde[3].

Materials:

-

2-Methoxybenzaldehyde

-

N-Bromosuccinimide (NBS)

-

Dimethylformamide (DMF)

-

Ice

-

Water

-

Dichloromethane (for crystal growth, optional)

Procedure:

-

Dissolve 2-methoxybenzaldehyde (1 equivalent) in DMF in a round-bottom flask.

-

In a separate flask, dissolve N-bromosuccinimide (1.5 equivalents) in DMF.

-

Add the NBS solution dropwise to the stirred solution of 2-methoxybenzaldehyde over a period of 30 minutes at room temperature.

-

Stir the reaction mixture for 48 hours.

-

Pour the reaction solution into a beaker containing a mixture of ice and water to precipitate the product.

-

Collect the resulting precipitate by filtration and wash thoroughly with water.

-

The crude this compound can be further purified by recrystallization, for example, from a dichloromethane solution.

Biological Activity and Signaling Pathways

Currently, there is a lack of specific information in the scientific literature regarding the biological activity and associated signaling pathways of this compound. While some related brominated phenolic compounds have been studied for their antioxidant and anticancer properties[4][5][6], these findings cannot be directly extrapolated to this compound without specific experimental evidence.

The general structure of benzaldehyde has been reported to potentially suppress multiple signaling pathways in cancer cells[5]; however, the specific effects of the bromo and methoxy substitutions on this activity are unknown. Further research is required to elucidate the biological role of this particular compound.

Safety Information

Hazard Classification:

-

Acute Toxicity, Oral (Category 4), H302: Harmful if swallowed[1].

GHS Pictograms:

-

GHS07 (Exclamation Mark)[1]

Signal Word:

-

Warning[1]

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P330: Rinse mouth.

-

P501: Dispose of contents/container to an approved waste disposal plant[1].

It is recommended to handle this chemical in a well-ventilated area, using appropriate personal protective equipment, including gloves and safety glasses.

Conclusion

This compound is a valuable synthetic intermediate. While its fundamental chemical identity is established, a comprehensive profile of its physical properties and biological activities remains to be fully elucidated. The provided synthetic protocol offers a viable route for its preparation, enabling further investigation into its chemical and biological characteristics. As with all chemicals, appropriate safety precautions should be observed during its handling and use.

References

A Comprehensive Technical Guide to 3-Bromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-2-methoxybenzaldehyde, with the CAS Number 88275-87-0, is a substituted aromatic aldehyde that serves as a valuable intermediate in organic synthesis.[1][2] Its unique substitution pattern, featuring a bromine atom and a methoxy group on the benzaldehyde scaffold, offers versatile reactivity for the construction of more complex molecular architectures. This technical guide provides an in-depth overview of its physicochemical properties, synthesis, and applications, with a focus on its relevance to researchers and professionals in the field of drug discovery and development.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for its proper handling, storage, and use in experimental settings.

| Property | Value | Source |

| CAS Number | 88275-87-0 | [1][2][3][4] |

| Molecular Formula | C₈H₇BrO₂ | [1][3][4] |

| Molecular Weight | 215.04 g/mol | [2][3] |

| Appearance | Solid | [5] |

| Melting Point | 31 - 32 °C | [1] |

| Boiling Point | 282.341 °C at 760 mmHg | [1] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Refractive Index | 1.585 | [1] |

| Storage Conditions | Room temperature, stored under nitrogen | [1][3] |

Safety Information: this compound is classified as acutely toxic if swallowed (Category 4) and causes skin and serious eye irritation (Category 2 and 2A, respectively).[1] It may also cause respiratory irritation.[1] Appropriate personal protective equipment, including gloves, eye protection, and respiratory protection, should be used when handling this compound.[1]

Synthesis of this compound

The primary synthetic route to this compound involves the methylation of 3-bromo-2-hydroxybenzaldehyde. Several methods have been reported, utilizing different methylating agents and reaction conditions.

Experimental Protocols

This procedure is a common and effective method for the synthesis of this compound.

Reactants:

-

3-bromo-2-hydroxybenzaldehyde

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

1 N Hydrochloric acid (HCl)

-

Ethyl acetate (EtOAc)

-

Magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-bromo-2-hydroxybenzaldehyde (6.55 g, 32.58 mmol) in DMF (164 mL), add potassium carbonate (13.51 g, 97.75 mmol) and iodomethane (2.43 mL, 39.1 mmol).[1]

-

Stir the reaction mixture at room temperature for 18 hours.[1]

-

Pour the mixture into a 1 N HCl solution and extract the aqueous layer with ethyl acetate.[1]

-

Separate the organic layer, dry it over magnesium sulfate, filter, and concentrate in vacuo to yield the product.[1]

An alternative solvent for the methylation reaction is acetone.

Reactants:

-

3-bromo-2-hydroxybenzaldehyde

-

Iodomethane (CH₃I)

-

Potassium carbonate (K₂CO₃)

-

Acetone

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Dissolve 3-Bromo-2-hydroxybenzaldehyde (5.0 g, 24.87 mmol) in acetone (200 ml).[1]

-

Add iodomethane (5.3 g, 37.34 mmol) and potassium carbonate (5.2 g, 37.63 mmol) to the solution.[1]

-

Heat the mixture to 60°C for 2 hours.[1]

-

Cool the reaction to room temperature and filter.[1]

-

Concentrate the filtrate to dryness and re-dissolve the residue in ethyl acetate.[1]

-

Wash the ethyl acetate solution with saturated aqueous sodium bicarbonate and dry over magnesium sulfate to obtain the product.[1]

Applications in Research and Drug Development

As a functionalized benzaldehyde, this compound is a useful building block for the synthesis of more complex molecules, including those with potential biological activity. Its classification as a pharmaceutical intermediate suggests its utility in the drug discovery pipeline.[1] The presence of the aldehyde group allows for a variety of chemical transformations, such as reductive aminations, Wittig reactions, and the formation of Schiff bases, while the bromo- and methoxy-substituted aromatic ring can be further functionalized, for example, through cross-coupling reactions.

While specific, named pharmaceutical agents directly synthesized from this compound are not prominently documented in publicly available literature, its structural motifs are present in various bioactive compounds. The following diagram illustrates a generalized synthetic workflow where this compound can serve as a key starting material.

This workflow highlights the logical progression from the starting material to a potential drug candidate. The aldehyde functionality is first transformed, followed by a modification at the bromine-substituted position to build molecular complexity.

Conclusion

This compound is a readily synthesizable and versatile chemical intermediate. Its well-defined physicochemical properties and established synthetic protocols make it a valuable tool for medicinal chemists and researchers in drug development. While direct applications in marketed drugs are not widely reported, its potential as a scaffold for the synthesis of novel bioactive compounds remains a promising area for future research. The strategic combination of reactive functional groups on a stable aromatic core ensures its continued relevance in the field of organic synthesis.

References

In-Depth Technical Guide: 3-Bromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and applications of 3-Bromo-2-methoxybenzaldehyde, a key intermediate in organic synthesis.

Core Chemical Data

This compound, with the CAS number 88275-87-0, is a substituted aromatic aldehyde.[1][2][3][4][5] Its molecular formula is C₈H₇BrO₂, corresponding to a molecular weight of 215.04 g/mol .[1][2] This compound is a solid at room temperature and is classified as an irritant.

| Property | Value | Source(s) |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Molecular Formula | C₈H₇BrO₂ | [1] |

| CAS Number | 88275-87-0 | [1][2][3][4][5] |

| Physical Form | Solid | |

| Purity | ≥97% | [1] |

Synthetic Protocols

The synthesis of substituted benzaldehydes such as this compound can be achieved through various established organic chemistry methodologies. A common conceptual pathway involves the bromination of a methoxybenzaldehyde precursor or the methylation of a bromohydroxybenzaldehyde.

A representative synthetic approach is the bromination of 2-methoxybenzaldehyde. This electrophilic aromatic substitution reaction introduces a bromine atom onto the benzene ring. The position of bromination is directed by the existing methoxy and aldehyde groups.

Conceptual Experimental Protocol: Bromination of 2-Methoxybenzaldehyde

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-methoxybenzaldehyde in a suitable inert solvent such as glacial acetic acid or a chlorinated solvent.

-

Reagent Addition: Slowly add a brominating agent, such as N-Bromosuccinimide (NBS) or a solution of bromine in the same solvent, to the flask. The reaction is typically carried out at a controlled temperature, often at or below room temperature, to manage selectivity and prevent over-bromination.

-

Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) to determine the consumption of the starting material and the formation of the product.

-

Work-up: Once the reaction is complete, the mixture is typically poured into water to quench any remaining brominating agent. The product can then be extracted into an organic solvent like ethyl acetate or dichloromethane.

-

Purification: The organic layer is washed with a solution of sodium thiosulfate to remove any residual bromine, followed by a wash with brine. After drying over an anhydrous salt like magnesium sulfate, the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Below is a conceptual workflow for the synthesis of this compound.

Caption: Conceptual workflow for the synthesis of this compound.

Applications in Research and Development

This compound and its isomers are valuable intermediates in the synthesis of more complex molecules, particularly in the pharmaceutical and material science sectors. The presence of the aldehyde, bromo, and methoxy functional groups allows for a variety of chemical transformations.

-

Pharmaceutical Synthesis: These compounds serve as building blocks for the synthesis of various drug candidates. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to form new carbon-carbon or carbon-heteroatom bonds, enabling the construction of complex molecular scaffolds.

-

Organic Synthesis: In a broader synthetic context, the aldehyde group can be converted into a wide range of other functional groups, such as alcohols, carboxylic acids, and imines. This versatility makes it a useful starting material for the synthesis of a diverse array of organic compounds.

-

Materials Science: Brominated aromatic compounds can be used in the synthesis of polymers and other advanced materials. The bromine atom can act as a site for polymerization or cross-linking, which can enhance the thermal stability and mechanical properties of the resulting materials.

The relationship between the functional groups of this compound and its applications is illustrated in the diagram below.

Caption: Relationship between the functional groups of this compound and its applications.

Safety and Handling

This compound is classified as an acute toxicant if swallowed and is a skin, eye, and respiratory irritant. Standard laboratory safety precautions should be followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.

References

- 1. chemscene.com [chemscene.com]

- 2. This compound | C8H7BrO2 | CID 11063808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Synthonix, Inc > 88275-87-0 | this compound [synthonix.com]

- 4. This compound 95% 88275-87-0 | Chempure [chempure.in]

- 5. 88275-87-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

Synthesis of 3-Bromo-2-methoxybenzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the primary synthesis routes for 3-Bromo-2-methoxybenzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The synthesis of this molecule and its precursors is critical for the creation of novel therapeutics. This document outlines the most viable synthetic pathways, detailing precursor synthesis and the subsequent conversion to the target molecule.

Core Synthesis Strategy

The most effective and regioselective approach to synthesizing this compound involves a two-step process:

-

Ortho-formylation of 2-bromophenol to produce the key intermediate, 3-Bromo-2-hydroxybenzaldehyde.

-

Methylation of 3-Bromo-2-hydroxybenzaldehyde to yield the final product.

An alternative, though less direct, pathway involves the nucleophilic aromatic substitution of a suitable precursor like 3-Bromo-2-fluorobenzaldehyde. Direct bromination of 2-methoxybenzaldehyde is generally not preferred due to the challenge of controlling regioselectivity, as the methoxy group directs bromination to the ortho and para positions, making the desired 3-bromo isomer a minor product.

Precursor Synthesis: 3-Bromo-2-hydroxybenzaldehyde

The synthesis of the essential precursor, 3-Bromo-2-hydroxybenzaldehyde, is achieved through the ortho-formylation of 2-bromophenol. This reaction selectively introduces an aldehyde group at the position adjacent to the hydroxyl group.[1]

Experimental Protocol: Ortho-formylation of 2-bromophenol

This procedure is adapted from the work of Hansen & Skattebøl (2005) as described in Organic Syntheses.[1]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| 2-Bromophenol | 173.01 | 8.65 g | 0.05 |

| Anhydrous Magnesium Chloride | 95.21 | 14.3 g | 0.15 |

| Paraformaldehyde | (CH₂O)n | 9.0 g | 0.30 |

| Triethylamine | 101.19 | 42.0 mL | 0.30 |

| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |

| Diethyl ether | - | 100 mL | - |

| 1 N Hydrochloric Acid | - | 3 x 100 mL | - |

| Water | - | 3 x 100 mL | - |

| Anhydrous Magnesium Sulfate | - | As needed | - |

| Hexane | - | 50 mL | - |

Procedure:

-

A dry 500-mL, three-necked round-bottomed flask is equipped with a stirring bar, a reflux condenser, and a dropping funnel, all under an argon atmosphere.

-

Anhydrous magnesium chloride (14.3 g, 0.15 mol) and anhydrous tetrahydrofuran (100 mL) are added to the flask.

-

A solution of 2-bromophenol (8.65 g, 0.05 mol) and triethylamine (21.0 mL, 0.15 mol) in anhydrous THF (50 mL) is added dropwise to the stirred suspension at room temperature.

-

The mixture is stirred for 15 minutes, after which solid paraformaldehyde (9.0 g, 0.30 mol) is added in one portion.

-

A second portion of triethylamine (21.0 mL, 0.15 mol) in anhydrous THF (50 mL) is added, and the reaction mixture is heated to reflux for 3 hours.

-

The reaction mixture is cooled to room temperature, and 100 mL of diethyl ether is added.

-

The organic phase is transferred to a 1-L separatory funnel and washed successively with 1 N HCl (3 x 100 mL) and water (3 x 100 mL).

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.

-

The resulting crude product is a pale yellow oil that solidifies upon further drying under vacuum.

-

The solid product can be purified by recrystallization from hexane (50 mL) to yield pure 3-Bromo-2-hydroxybenzaldehyde as pale yellow needles.[1]

Quantitative Data:

| Parameter | Value |

| Yield | 68-81%[1] |

| Purity | ≥95% (before recrystallization)[1] |

Synthesis of this compound

Experimental Protocol: Methylation of 3-Bromo-2-hydroxybenzaldehyde

This generalized protocol is based on established methods for the methylation of similar phenolic aldehydes.[2][3][4][5]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Suggested Quantity | Suggested Moles |

| 3-Bromo-2-hydroxybenzaldehyde | 201.02 | 1.0 g | 0.005 |

| Methyl Iodide | 141.94 | 0.40 mL | 0.0065 |

| Potassium Carbonate (anhydrous) | 138.21 | 0.89 g | 0.0065 |

| Dry Dimethylformamide (DMF) | - | 5 mL | - |

| Diethyl ether | - | As needed | - |

| Water | - | As needed | - |

| Anhydrous Sodium Sulfate | - | As needed | - |

Procedure:

-

To a solution of 3-Bromo-2-hydroxybenzaldehyde (1.0 g, 0.005 mol) in dry DMF (5 mL) in a round-bottomed flask, add anhydrous potassium carbonate (0.89 g, 0.0065 mol).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add methyl iodide (0.40 mL, 0.0065 mol) to the suspension.

-

Stir the reaction mixture at room temperature for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by pouring the mixture into cold water.

-

Extract the aqueous phase with diethyl ether.

-

Wash the combined organic extracts with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be further purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate).

Expected Quantitative Data (based on analogous reactions):

| Parameter | Estimated Value |

| Yield | >90%[2] |

Alternative Synthesis Pathway

An alternative route to this compound could involve a nucleophilic aromatic substitution (SNAr) reaction. For instance, starting from 1,3-dibromo-2-fluorobenzene, a metal-halogen exchange followed by formylation could yield 3-bromo-2-fluorobenzaldehyde. This intermediate could then undergo an SNAr reaction with a methoxide source to replace the fluorine atom with a methoxy group. This approach has been successfully applied to the synthesis of the isomeric 4-bromo-2-methoxybenzaldehyde.[6]

Diagrams

Caption: Primary synthesis route for this compound.

Caption: Experimental workflow for the synthesis of this compound.

References

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. scielo.br [scielo.br]

- 3. juniperpublishers.com [juniperpublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. Sciencemadness Discussion Board - Methylation of phenolic aldehydes with MeI in DMF: 2-methoxybenzaldehyde - Powered by XMB 1.9.11 [sciencemadness.org]

- 6. US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde - Google Patents [patents.google.com]

Spectroscopic Analysis of Brominated Benzaldehydes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the spectroscopic characterization of brominated benzaldehyde derivatives. Due to the limited availability of public spectroscopic data for 3-Bromo-2-methoxybenzaldehyde, this document presents a detailed analysis of the closely related compound, 2-bromobenzaldehyde , as an illustrative example. The methodologies and data interpretation principles outlined herein are directly applicable to the analysis of this compound and other similar aromatic aldehydes.

This guide includes detailed experimental protocols for acquiring ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS) data. All quantitative data for the illustrative compound is summarized in structured tables for clarity and ease of comparison. Additionally, a logical workflow for the spectroscopic analysis of such compounds is visualized using a Graphviz diagram.

Introduction

Brominated benzaldehydes are important intermediates in the synthesis of a wide range of pharmaceutical compounds and other fine chemicals. Their spectroscopic characterization is a critical step in ensuring the identity, purity, and structure of these molecules. This guide offers a foundational understanding of the key spectroscopic techniques used for this purpose.

Disclaimer: Extensive searches of public and proprietary chemical databases did not yield a complete set of experimental spectroscopic data for this compound. Therefore, the following sections utilize 2-bromobenzaldehyde as a representative analogue to demonstrate the application and interpretation of spectroscopic data. The principles and protocols described are broadly applicable to substituted benzaldehydes.

Spectroscopic Data of 2-Bromobenzaldehyde (Illustrative Example)

The following tables summarize the key spectroscopic data for 2-bromobenzaldehyde.

¹H NMR Data

Solvent: CDCl₃ Frequency: 89.56 MHz

| Chemical Shift (ppm) | Multiplicity | Assignment |

| 10.34 | s | Aldehyde H |

| 7.89 | d | Aromatic H |

| 7.63 | t | Aromatic H |

| 7.43 | t | Aromatic H |

s: singlet, d: doublet, t: triplet

¹³C NMR Data

A complete, assigned experimental dataset for the ¹³C NMR of 2-bromobenzaldehyde was not available in the public domain. The expected chemical shifts would include signals for the aldehyde carbonyl carbon (typically ~190 ppm), the bromine-substituted aromatic carbon, and the other aromatic carbons.

Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~2850, ~2750 | C-H | Aldehyde C-H Stretch |

| ~1700 | C=O | Aldehyde C=O Stretch |

| ~1590, ~1560, ~1470 | C=C | Aromatic C=C Stretch |

| ~1200 | C-C | Aromatic C-C Stretch |

| ~750 | C-Br | C-Br Stretch |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| m/z | Relative Intensity | Assignment |

| 184/186 | High | [M]⁺ (Molecular ion peak, showing bromine isotope pattern) |

| 183/185 | Moderate | [M-H]⁺ |

| 155/157 | Moderate | [M-CHO]⁺ |

| 104 | Moderate | [C₇H₄O]⁺ |

| 76 | High | [C₆H₄]⁺ |

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of solid aromatic aldehydes.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the proton and carbon framework of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of the solid benzaldehyde derivative in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.

-

Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition:

-

Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a greater number of scans will be required.

-

-

Data Processing: Process the raw Free Induction Decay (FID) data by applying a Fourier transform. Perform phase and baseline corrections to obtain the final spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric CO₂ and H₂O absorptions.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

-

Pressure Application: Apply uniform pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

-

Data Acquisition: Collect the infrared spectrum, typically in the range of 4000-400 cm⁻¹. Co-add 16-32 scans for a high-quality spectrum.

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology (Electron Ionization - EI):

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: Bombard the sample with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting positively charged ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

-

Data Interpretation: Analyze the molecular ion peak to determine the molecular weight and the fragmentation pattern to deduce structural information. The isotopic pattern of bromine (¹⁹Br and ⁸¹Br in nearly a 1:1 ratio) will result in characteristic M and M+2 peaks.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a compound like this compound.

Caption: Logical workflow for spectroscopic analysis.

Conclusion

This technical guide has outlined the fundamental spectroscopic techniques and methodologies for the characterization of brominated benzaldehydes, using 2-bromobenzaldehyde as a detailed illustrative example. The provided protocols and data tables serve as a valuable resource for researchers and professionals in the field of drug development and chemical synthesis. While specific data for this compound remains elusive in the public domain, the principles of spectroscopic analysis detailed herein provide a robust framework for its characterization.

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 3-Bromo-2-methoxybenzaldehyde (CAS No: 53055-05-3), a key reagent in various synthetic applications. Adherence to the following protocols is critical for ensuring personnel safety and maintaining experimental integrity.

Section 1: Hazard Identification and Classification

This compound is classified as harmful and an irritant. The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.

GHS Classification:

-

Acute Toxicity, Oral (Category 4): Harmful if swallowed.[1]

-

Skin Corrosion/Irritation (Category 2): Causes skin irritation.[2]

-

Serious Eye Damage/Eye Irritation (Category 2): Causes serious eye irritation.[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: May cause respiratory irritation.[2]

Signal Word: Warning[2]

Hazard Statements:

-

H302: Harmful if swallowed.[2]

-

H315: Causes skin irritation.[2]

-

H319: Causes serious eye irritation.[2]

-

H335: May cause respiratory irritation.[2]

Section 2: Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | |

| Molecular Weight | 215.04 g/mol | |

| Appearance | Solid | [2] |

| Odor | No information available | [2] |

| Water Solubility | Decomposes in contact with water | [3] |

| Specific Gravity / Density | 1.580 g/cm³ | [3] |

| Flash Point | Not applicable |

Section 3: Toxicological Information

Comprehensive toxicological data for this compound is limited. The toxicological properties have not been fully investigated.[4] The available information is summarized below.

| Parameter | Value | Species | Reference |

| Acute Oral Toxicity | Category 4 (Harmful if swallowed) | N/A | [1] |

| Carcinogenicity | No data available; not listed as a carcinogen | N/A | [5] |

| Mutagenicity | No data available | N/A | [3] |

Section 4: Experimental Protocols and Handling Procedures

Strict adherence to the following procedures is mandatory to minimize risk.

-

Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][4][6]

-

Facilities must be equipped with an eyewash station and a safety shower in close proximity to the workstation.[4][5]

A detailed breakdown of the necessary PPE is provided in the table below.

| PPE Category | Minimum Requirement | Rationale |

| Eye and Face Protection | Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[4][5] | To prevent eye irritation or serious eye damage from splashes or dust. |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene).[7] Inspect gloves for tears or punctures before use. | To prevent skin contact and irritation.[2][7] |

| Skin and Body Protection | Wear a laboratory coat and appropriate protective clothing to prevent skin exposure.[2][4][7] | To minimize contact with skin. |

| Respiratory Protection | Generally not required for small quantities in a well-ventilated area.[7] If dust is generated or ventilation is inadequate, a NIOSH-approved respirator should be used.[4][7][8] | To prevent respiratory tract irritation from inhalation of dust or fumes. |

-

Avoid breathing dust, fumes, gas, mist, vapors, or spray.[2][6]

-

Wash hands and any exposed skin thoroughly after handling.[2][4]

-

Do not eat, drink, or smoke when using this product.[2]

-

Store in a dry, cool, and well-ventilated place.[2][4] Some sources recommend storing under nitrogen as the compound may be air-sensitive.[2][5]

Section 5: Emergency Procedures

The following diagram outlines the initial response protocol for various exposure scenarios.

References

- 1. This compound | C8H7BrO2 | CID 11063808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. assets.thermofisher.cn [assets.thermofisher.cn]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. fishersci.com [fishersci.com]

- 6. chemicalbook.com [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. oxfordlabfinechem.com [oxfordlabfinechem.com]

An In-depth Technical Guide to 3-Bromo-2-methoxybenzaldehyde: Synthesis, Properties, and Applications

This technical guide provides a comprehensive overview of 3-Bromo-2-methoxybenzaldehyde, a valuable intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in the field of drug development and fine chemical manufacturing. It details the compound's chemical and physical properties, provides established synthesis protocols, and explores its potential applications.

Introduction

This compound, with the CAS number 88275-87-0, is an aromatic aldehyde containing both a bromine atom and a methoxy group on the benzene ring.[1][2] This substitution pattern makes it a versatile building block for the synthesis of more complex molecules, particularly in the pharmaceutical and materials science sectors. While specific historical details of its initial discovery are not extensively documented in readily available literature, its utility as a synthetic intermediate is well-established.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in various chemical reactions.

| Property | Value | Reference |

| Molecular Formula | C₈H₇BrO₂ | [1][2] |

| Molecular Weight | 215.04 g/mol | [1][2] |

| Appearance | Colorless solid | [1] |

| Melting Point | 30-32 °C | [1] |

| Boiling Point | 282.3 °C at 760 mmHg | [1][3][4] |

| Density | 1.5 ± 0.1 g/cm³ | [1] |

| Flash Point | 124.6 ± 21.8 °C | [1] |

| Refractive Index | 1.585 | [1] |

| Storage Conditions | Room temperature | [1] |

Synthesis of this compound

The primary synthetic route to this compound involves a two-step process: the synthesis of its precursor, 3-bromo-2-hydroxybenzaldehyde, followed by its methylation.

Synthesis of 3-bromo-2-hydroxybenzaldehyde

The precursor, 3-bromo-2-hydroxybenzaldehyde, can be synthesized from 2-bromophenol.[5]

Experimental Protocol:

A mixture of 2-bromophenol, anhydrous magnesium dichloride, solid paraformaldehyde, and triethylamine is refluxed in dry tetrahydrofuran.[5] The reaction yields 3-bromo-2-hydroxybenzaldehyde.

Methylation of 3-bromo-2-hydroxybenzaldehyde

The final product, this compound, is obtained through the methylation of the hydroxyl group of 3-bromo-2-hydroxybenzaldehyde.[1]

Experimental Protocol:

To a solution of 3-bromo-2-hydroxybenzaldehyde (6.55 g, 32.58 mmol) in dimethylformamide (DMF) (164 mL), potassium carbonate (K₂CO₃) (13.51 g, 97.75 mmol) and methyl iodide (CH₃I) (2.43 mL, 39.1 mmol) are added.[1] The reaction mixture is stirred at room temperature for 18 hours.[1] Following the reaction, the mixture is acidified with 1 M HCl (aq) with cooling and then extracted with ethyl acetate (EtOAc).[1] The combined organic layers are dried over sodium sulfate (Na₂SO₄) and the solvent is evaporated.[1] The resulting residue is purified by flash chromatography on silica gel using an isohexane-EtOAc (15:1) eluent to yield this compound as a colorless solid.[1]

Spectroscopic Data

While Sigma-Aldrich notes that they do not provide analytical data for this specific product, a compilation of expected spectroscopic characteristics is crucial for its identification and characterization.[1] ChemicalBook indicates the availability of various spectra for this compound.[6]

-

¹H NMR: Proton NMR is essential for confirming the positions of the substituents on the aromatic ring.

-

¹³C NMR: Carbon NMR provides information on the number and types of carbon atoms in the molecule.

-

Mass Spectrometry (MS): This technique is used to determine the molecular weight and fragmentation pattern of the compound.

-

Infrared (IR) Spectroscopy: IR spectroscopy helps in identifying the functional groups present, such as the aldehyde and ether linkages.

Applications in Research and Development

This compound is primarily utilized as a key intermediate in the synthesis of more complex molecules. Its bifunctional nature, possessing both an aldehyde and a bromo-methoxy substituted aromatic ring, allows for a wide range of chemical transformations.

-

Pharmaceutical Synthesis: As a substituted benzaldehyde, it serves as a precursor for the synthesis of various pharmaceutical agents. The aldehyde group can be readily converted into other functionalities, while the bromine atom allows for the introduction of new carbon-carbon or carbon-heteroatom bonds through cross-coupling reactions. While specific drugs derived directly from this molecule are not widely reported, its isomers, such as 3-bromo-4-methoxybenzaldehyde, are used in the development of agents targeting neurological disorders and potential anti-cancer compounds.[7]

-

Organic Synthesis: In a broader context of organic chemistry, this compound is a valuable building block for creating intricate molecular architectures. The reactivity of the aldehyde and the potential for substitution at the bromine position make it a versatile tool for synthetic chemists.

Safety Information

This compound is classified as Acute Toxicity, Oral, Category 4.[1] It is accompanied by the GHS07 pictogram and the signal word "Warning".[1] The hazard statement is H302: Harmful if swallowed.[1] Precautionary statements include P264, P270, P301 + P312, and P501.[1] It should be handled in a well-ventilated area with appropriate personal protective equipment.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis from readily available starting materials and its versatile chemical functionality make it a useful building block in the design and synthesis of novel organic compounds. For researchers and developers in the pharmaceutical and chemical industries, a thorough understanding of its properties and reactivity is key to unlocking its full potential in creating innovative molecules.

References

- 1. echemi.com [echemi.com]

- 2. chemscene.com [chemscene.com]

- 3. chembk.com [chembk.com]

- 4. 88275-87-0 | CAS DataBase [m.chemicalbook.com]

- 5. 3-Bromo-2-hydroxybenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

Technical Guide: Physical Characteristics of 3-Bromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of 3-Bromo-2-methoxybenzaldehyde, a key aromatic aldehyde derivative. This document is intended to serve as a foundational resource, consolidating essential physicochemical data and outlining standardized experimental protocols for its characterization.

Core Physicochemical Properties

This compound is a substituted aromatic compound with the empirical formula C₈H₇BrO₂. Its structure, featuring a bromine atom and a methoxy group on the benzaldehyde ring, makes it a valuable intermediate in organic synthesis.

Data Summary

The following table summarizes the key physical and chemical properties of this compound. It is important to note that while some properties have been experimentally determined, others are based on computational predictions and should be treated as estimates until experimentally verified.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₂ | |

| Molecular Weight | 215.04 g/mol | |

| Appearance | Solid | |

| CAS Number | 88275-87-0 | |

| Boiling Point | 282.3 ± 20.0 °C (Predicted) | [1][2] |

| Density | 1.522 ± 0.06 g/cm³ (Predicted) | [1][2] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| InChI | 1S/C8H7BrO2/c1-11-8-6(5-10)3-2-4-7(8)9/h2-5H,1H3 | |

| SMILES | COC1=C(C=CC=C1C=O)Br |

Experimental Protocols for Physical Characterization

Accurate determination of physical properties is critical for compound identification, purity assessment, and process development. The following sections detail standardized laboratory methodologies for measuring the key physical characteristics of solid organic compounds like this compound.

Determination of Melting Point

The melting point is a crucial indicator of a substance's purity. Pure crystalline solids typically exhibit a sharp melting range of 0.5-1.0°C.

Methodology: Capillary Method

-

Sample Preparation: A small amount of dry, finely powdered this compound is packed into a capillary tube, sealed at one end, to a height of 1-2 cm.

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is then placed in a heating apparatus, such as a Thiele tube containing mineral oil or an electrically heated metal block (e.g., Mel-Temp apparatus).

-

Heating: The apparatus is heated gradually, with the rate of temperature increase slowed to approximately 2°C per minute as the expected melting point is approached.

-

Observation: The temperature at which the substance first begins to liquefy (t1) and the temperature at which it becomes completely liquid (t2) are recorded. The melting range is reported as t1-t2. For a pure compound, this range should be narrow.

Determination of Boiling Point

While this compound is a solid at room temperature, its boiling point can be determined under reduced pressure or can be estimated using computational methods as cited above. For compounds that are liquid at or near the measurement temperature, the following protocol applies.

Methodology: Thiele Tube Method

-

Sample Preparation: A small volume (a few drops) of the liquid is placed into a small test tube (fusion tube). A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

Apparatus Setup: The fusion tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling liquid like mineral oil.

-

Heating: The side arm of the Thiele tube is gently heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a stream of bubbles.

-

Observation: Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary tube. The heat source is then removed. The temperature at which the bubbling stops and the liquid begins to be drawn back into the capillary tube is recorded as the boiling point. The barometric pressure should also be recorded.

Determination of Density

For a solid compound, density can be determined using the principle of buoyancy.

Methodology: Buoyancy Method

-

Weigh in Air: A sample of the solid is weighed accurately in the air (Mass_air).

-

Select an Inert Liquid: An auxiliary liquid of known density (ρ_liquid) in which the solid is completely insoluble is chosen.

-

Weigh in Liquid: The solid is then fully submerged in the inert liquid and weighed again (Mass_liquid).

-

Calculation: The volume of the displaced liquid, which is equal to the volume of the solid sample, is calculated from the difference in mass. The density of the solid (ρ_solid) is then determined using the following formula:

ρ_solid = (Mass_air / (Mass_air - Mass_liquid)) * ρ_liquid

Determination of Solubility

Solubility is typically determined by finding the maximum mass of a solute that can dissolve in a given volume of a solvent at a specific temperature.

Methodology: Gravimetric Analysis

-

Saturation: A supersaturated solution is prepared by adding an excess amount of this compound to a known volume of a chosen solvent (e.g., water, ethanol, acetone) in a flask at a constant temperature.

-

Equilibration: The mixture is agitated (e.g., using a magnetic stirrer) for an extended period to ensure equilibrium is reached and the solution is saturated.

-

Separation: A known volume of the saturated solution is carefully withdrawn, ensuring no undissolved solid is transferred. This is often achieved by filtration.

-

Solvent Evaporation: The solvent from the known volume of the saturated solution is completely evaporated under controlled conditions (e.g., using a rotary evaporator or oven).

-

Mass Measurement: The mass of the remaining dry, dissolved solid is measured.

-

Calculation: The solubility is expressed as mass of solute per volume of solvent (e.g., g/100 mL).

Visualization of Experimental Workflow

The following diagram illustrates a logical workflow for the comprehensive physical characterization of a solid organic compound such as this compound.

Caption: Workflow for Physical Characterization of a Solid Compound.

Safety and Handling

This compound is classified with the GHS07 pictogram and a "Warning" signal word.

-

Hazard Statements: H302: Harmful if swallowed.

-

Precautionary Statements:

-

P264: Wash skin thoroughly after handling.

-

P270: Do not eat, drink or smoke when using this product.

-

P301 + P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.

-

P501: Dispose of contents/container to an approved waste disposal plant.

-

Researchers should consult the full Safety Data Sheet (SDS) before handling this compound and use appropriate personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a well-ventilated area or a fume hood.

References

An In-depth Technical Guide to the Solubility Profile of 3-Bromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 3-Bromo-2-methoxybenzaldehyde, a key intermediate in organic synthesis. A thorough understanding of a compound's solubility is fundamental for its application in reaction chemistry, purification, and formulation development. This document outlines the predicted solubility of this compound in various solvents, provides a detailed experimental protocol for quantitative solubility determination, and visualizes the experimental workflow.

Core Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its solubility.

| Property | Value |

| Molecular Formula | C₈H₇BrO₂[1] |

| Molecular Weight | 215.04 g/mol [1][2] |

| Appearance | Solid[1] |

| InChI Key | SZDPZQAPHXPVCN-UHFFFAOYSA-N[1][2] |

Solubility Profile

The carbonyl group's oxygen atom can form hydrogen bonds with water molecules, contributing to the solubility of smaller aldehydes in aqueous solutions[4][7]. In the case of this compound, the presence of the polar carbonyl, methoxy groups, and the bromine atom, combined with its aromatic ring, will influence its solubility. The nonpolar benzene ring and the bromine atom will likely decrease its solubility in water, while the polar groups will enhance its solubility in polar organic solvents.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Protic, Polar | Low to Insoluble | The hydrophobic aromatic ring and bromine atom likely dominate over the polar carbonyl and methoxy groups.[3][4] |

| Methanol | Protic, Polar | Soluble | "Like dissolves like"; both are polar molecules. |

| Ethanol | Protic, Polar | Soluble | "Like dissolves like"; both are polar molecules. |

| Acetone | Aprotic, Polar | Soluble | Ketones are generally good solvents for aldehydes.[6][7] |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Polar | Soluble | A common aprotic polar solvent for organic compounds. |

| Toluene | Aprotic, Nonpolar | Moderately Soluble | The aromatic nature of both solute and solvent should allow for some solubility. |

| Hexane | Aprotic, Nonpolar | Low to Insoluble | Significant differences in polarity between the solute and solvent. |

Experimental Protocols for Solubility Determination

For instances where quantitative solubility data is unavailable, the isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a specific solvent at a given temperature[8][9][10][11].

Objective: To determine the equilibrium solubility of this compound in a selected solvent at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected solvent(s) (analytical grade)

-

Vials with screw caps

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., HPLC-UV, UV-Vis spectrophotometer)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to several vials. Ensuring an excess of solid is crucial for achieving equilibrium.

-

Add a known volume or mass of the chosen solvent to each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature.

-

Agitate the samples for a sufficient duration to reach equilibrium, which can range from 24 to 72 hours. It is advisable to take samples at various time points (e.g., 24, 48, and 72 hours) to confirm that the solute concentration in the solution has stabilized.

-

-

Sample Collection and Preparation:

-

Once equilibrium is reached, cease agitation and let the vials remain undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

High-Performance Liquid Chromatography (HPLC-UV): This is a highly accurate method for quantification.

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by plotting the peak area against the concentration of the standard solutions.

-

Dilute the filtered sample with a known factor to fall within the range of the calibration curve.

-

Inject the diluted sample into the HPLC system and record the chromatogram.

-

Determine the concentration of this compound in the diluted sample using the calibration curve.

-

-

UV-Vis Spectrophotometry: This method is suitable if this compound has a distinct absorbance peak at a wavelength where the solvent is transparent.

-

Prepare standard solutions and generate a calibration curve based on the absorbance at the wavelength of maximum absorbance (λmax).

-

Dilute the filtered sample and measure its absorbance.

-

Calculate the concentration from the calibration curve.

-

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted saturated solution by multiplying the measured concentration by the dilution factor.

-

Express the solubility in desired units, such as mg/mL or mol/L.

-

Mandatory Visualization

Caption: Experimental workflow for determining the solubility of this compound using the isothermal shake-flask method.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H7BrO2 | CID 11063808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Physical Properties of Ketones and Aldehydes | OpenOChem Learn [learn.openochem.org]

- 7. 24.3 Physical Properties of Aldehydes and Ketones – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 8. enamine.net [enamine.net]

- 9. Shake-Flask Solubility Assay - Enamine [enamine.net]

- 10. dissolutiontech.com [dissolutiontech.com]

- 11. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

Thermo-stability of 3-Bromo-2-methoxybenzaldehyde: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 3-Bromo-2-methoxybenzaldehyde. Due to a lack of specific studies on this compound, this paper also includes data from related isomers to provide a comparative context for its potential thermal properties.

Physicochemical and Thermal Properties

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Notes |

| This compound | 88275-87-0 | C₈H₇BrO₂ | 215.04 | Not available | Not available | Not applicable | Solid form.[1][2] |

| 3-Bromo-4-hydroxy-5-methoxybenzaldehyde | 2973-76-4 | C₈H₇BrO₃ | 231.04 | 166 - 167 | 314 | Not available | Stable at room temperature in closed containers.[3] |

| 2-Bromo-3-hydroxy-4-methoxybenzaldehyde | 2973-58-2 | C₈H₇BrO₃ | 231.04 | 202 - 207 | Not available | Not applicable | Combustible solid.[4] |

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde | 5034-74-2 | C₈H₇BrO₃ | 231.04 | 125 - 127 | Not available | Not available | Solid form.[5][6] |

| 3-Bromo-4-methoxybenzaldehyde | 34841-06-0 | C₈H₇BrO₂ | 215.04 | 49 - 54 | Not available | > 110 | Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen halides.[7] |

| 3-Bromobenzaldehyde | 3132-99-8 | C₇H₅BrO | 185.02 | Not available | Not available | Not available | Decomposes in contact with water.[8] |

Potential Thermal Decomposition and Hazards

While a specific decomposition temperature for this compound is not documented, general information for related bromo-organic compounds suggests that thermal decomposition can lead to the release of irritating gases and vapors.[8] For isomers like 3-Bromo-4-hydroxy-5-methoxybenzaldehyde and 3-Bromo-4-methoxybenzaldehyde, decomposition products are noted to include carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen bromide (HBr).[3] It is reasonable to anticipate that this compound would exhibit similar decomposition products under elevated temperatures.

The safety data for this compound indicates it is a combustible solid.[1]

Experimental Protocols for Thermal Analysis

To definitively determine the thermo-stability of this compound, standardized thermal analysis techniques should be employed. The following are generalized experimental protocols for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, enthalpy of fusion, and identify any other thermal transitions (e.g., glass transition, polymorphism).

Methodology:

-

Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed into an aluminum DSC pan. An empty, hermetically sealed aluminum pan is used as a reference.

-

Instrument Setup: The DSC instrument is calibrated for temperature and enthalpy using certified standards (e.g., indium).

-

Thermal Program: The sample and reference are subjected to a controlled temperature program. A typical program involves an initial isothermal period, followed by a linear heating ramp (e.g., 10 °C/min) to a temperature above the expected melting point. The experiment is conducted under an inert atmosphere (e.g., nitrogen) to prevent oxidative degradation.

-

Data Analysis: The heat flow to the sample is measured as a function of temperature. The melting point is determined from the onset or peak of the endothermic melting transition. The area under the melting peak corresponds to the enthalpy of fusion.

Thermogravimetric Analysis (TGA)

Objective: To determine the onset of thermal decomposition and to quantify mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

-

Instrument Setup: The TGA instrument's balance and temperature sensors are calibrated.

-

Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen or air) over a wide temperature range.

-

Data Analysis: The mass of the sample is continuously recorded as a function of temperature. The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is often defined as the temperature at which a 5% mass loss occurs. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.

Logical Workflow for Thermo-stability Assessment

The following diagram illustrates a logical workflow for assessing the thermo-stability of a compound like this compound.

Caption: Workflow for Thermo-stability Assessment.

Signaling Pathways and Drug Development

Currently, there is no specific information available in the searched literature linking this compound to defined signaling pathways or detailing its use in drug development programs where thermal stability would be a critical parameter.

Conclusion

The thermo-stability of this compound has not been extensively characterized in publicly available scientific literature. Based on the analysis of its isomers, it is a solid at room temperature and likely decomposes at elevated temperatures to produce carbon oxides and hydrogen bromide. For a definitive understanding of its thermal properties, experimental studies using techniques such as DSC and TGA are essential. Such data is critical for ensuring the safe handling, storage, and application of this compound in research and drug development.

References

- 1. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C8H7BrO2 | CID 11063808 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Bromo-4-hydroxy-5-methoxybenzaldehyde(2973-76-4)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 4. 2-Bromo-3-hydroxy-4-methoxybenzaldehyde 97 2973-58-2 [sigmaaldrich.com]

- 5. 5-BROMO-2-HYDROXY-3-METHOXYBENZALDEHYDE | 5034-74-2 [chemicalbook.com]

- 6. 5-Bromo-2-hydroxy-3-methoxybenzaldehyde 97 5034-74-2 [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. WERCS Studio - Application Error [assets.thermofisher.com]

Methodological & Application

Synthesis of 5-Bromo-2-methoxybenzaldehyde from o-Vanillin: An Application Note and Protocol

Introduction

This document provides a detailed protocol for the synthesis of 5-bromo-2-methoxybenzaldehyde, an important intermediate in the development of various pharmaceutical compounds. The synthesis involves the electrophilic aromatic substitution of o-vanillin. Due to the directing effects of the substituents on the aromatic ring, the bromination of o-vanillin predominantly yields the 5-bromo isomer. This application note outlines the reaction mechanism, provides a step-by-step experimental protocol, and includes quantitative data and safety precautions.

The regioselectivity of this reaction is governed by the interplay of the directing effects of the hydroxyl (-OH), methoxy (-OCH₃), and aldehyde (-CHO) groups on the o-vanillin molecule. The hydroxyl and methoxy groups are strong activating, ortho, para-directing groups, while the aldehyde group is a deactivating, meta-directing group. The powerful activating and directing influence of the hydroxyl and methoxy groups dominates, leading to substitution primarily at the position para to the hydroxyl group (C5), which is also ortho to the methoxy group.

Reaction Scheme and Mechanism

The overall reaction is the bromination of o-vanillin (2-hydroxy-3-methoxybenzaldehyde) to yield 5-bromo-2-hydroxy-3-methoxybenzaldehyde. Bromine is generated in situ from the reaction of potassium bromate and hydrobromic acid in glacial acetic acid.

Reaction:

o-Vanillin + Br₂ → 5-Bromo-o-vanillin + HBr

The mechanism proceeds via a classic electrophilic aromatic substitution pathway. The bromine molecule is polarized by the protic solvent, and the aromatic ring of o-vanillin acts as a nucleophile, attacking the electrophilic bromine atom. This forms a resonance-stabilized carbocation intermediate (the sigma complex). A base (in this case, likely the solvent or water) then removes a proton from the carbon atom to which the bromine is attached, restoring the aromaticity of the ring and yielding the final product.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of 5-bromo-2-methoxybenzaldehyde from o-vanillin.

| Parameter | Value | Reference |

| Reactants | ||

| o-Vanillin (MW: 152.15 g/mol ) | 1.00 g | Protocol |

| Potassium Bromate (KBrO₃, MW: 167.00 g/mol ) | 0.39 g | Protocol |

| 48% Hydrobromic Acid (HBr) | 1.1 mL | Protocol |

| Glacial Acetic Acid | 10 mL | Protocol |

| Product | ||

| 5-Bromo-2-hydroxy-3-methoxybenzaldehyde (MW: 231.04 g/mol ) | ||

| Theoretical Yield | 1.52 g | Calculated |

| Expected Experimental Yield | 85-95% | [1] |

| Melting Point | 125-127 °C | [2] |

| Characterization Data | ||

| ¹H NMR (CDCl₃, 400 MHz), δ (ppm) | 11.00 (s, 1H, -OH), 9.86 (s, 1H, -CHO), 7.31 (d, J=2.4 Hz, 1H, Ar-H), 7.18 (d, J=2.4 Hz, 1H, Ar-H), 3.92 (s, 3H, -OCH₃) | [2] |

| ¹³C NMR (CDCl₃, 100 MHz), δ (ppm) | 195.4 (-CHO), 150.9, 149.3, 126.1, 121.3, 120.8, 111.1 (Ar-C), 56.3 (-OCH₃) | [2] |

Experimental Protocol

This protocol details the synthesis, isolation, and purification of 5-bromo-2-methoxybenzaldehyde.

Materials and Reagents

-

o-Vanillin (2-hydroxy-3-methoxybenzaldehyde)

-

Potassium bromate (KBrO₃)

-

Hydrobromic acid (HBr, 48% aqueous solution)

-

Glacial acetic acid

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethanol

-

Deionized water

-

125 mL Erlenmeyer flask

-

Magnetic stirrer and stir bar

-

Graduated cylinders

-

Pipettes

-

Büchner funnel and filter flask

-

Filter paper

-

Beakers

-

Recrystallization apparatus

Synthesis Procedure

-

In a 125 mL Erlenmeyer flask, dissolve 1.00 g of o-vanillin and 0.39 g of potassium bromate in 10 mL of glacial acetic acid.

-

Place the flask on a magnetic stirrer and begin stirring.

-

Slowly, add 1.1 mL of 48% hydrobromic acid dropwise to the stirring solution. An orange color, indicating the formation of bromine, should appear.[1]

-

Continue to stir the reaction mixture at room temperature for 45 minutes.

Isolation and Purification

-

After 45 minutes, pour the reaction mixture into a beaker containing 100 mL of ice-cold water. A precipitate of the crude product should form.

-

Continue stirring the mixture in the ice bath for an additional 10 minutes to ensure complete precipitation.

-

To quench any unreacted bromine, add a 10% aqueous solution of sodium thiosulfate dropwise until the orange color of the solution disappears.[3]

-

Collect the crude product by vacuum filtration using a Büchner funnel.

-

Wash the solid product with two portions of 20 mL of cold deionized water.

-

Recrystallize the crude product from a hot mixture of 50% ethanol/water. The solid may not completely dissolve; the goal is to dissolve the product and leave impurities behind.[3]

-

Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold 50% ethanol/water.

-

Dry the purified product in a desiccator.

Characterization

-

Determine the mass of the dry, purified product and calculate the percent yield.

-

Measure the melting point of the product and compare it to the literature value.

-

Obtain ¹H and ¹³C NMR spectra to confirm the structure of the product.

Visualizations

Experimental Workflow

Caption: Experimental workflow for the synthesis of 5-bromo-o-vanillin.

Reaction Pathway

Caption: Electrophilic aromatic substitution pathway for the bromination of o-vanillin.

Discussion on Regioselectivity and Synthesis of 3-Bromo-2-methoxybenzaldehyde

The synthesis of this compound directly from o-vanillin is challenging due to the directing effects of the substituents on the aromatic ring. The strong ortho, para-directing hydroxyl and methoxy groups preferentially direct the incoming electrophile (bromine) to the C5 position, which is para to the hydroxyl group. The C3 position is sterically hindered by the adjacent hydroxyl and methoxy groups, making substitution at this position less favorable.

To obtain this compound, an alternative synthetic strategy would be required. This could involve a multi-step synthesis starting from a different precursor where the desired substitution pattern can be more readily achieved. For instance, a plausible route could involve the formylation of 2-bromo-6-methoxyphenol. A literature search for such alternative routes is recommended for researchers specifically requiring the 3-bromo isomer.

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Glacial acetic acid and 48% hydrobromic acid are corrosive. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Bromine, generated in situ, is toxic and corrosive. Avoid inhalation of vapors and contact with skin.

-

Handle all chemicals with care and dispose of waste according to institutional guidelines.

References

Application Notes and Protocols for Suzuki Coupling Reactions with 3-Bromo-2-methoxybenzaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, facilitating the formation of carbon-carbon bonds between organoboron compounds and organic halides. This palladium-catalyzed reaction is renowned for its mild conditions, broad functional group tolerance, and the commercial availability of a diverse array of starting materials, making it an invaluable tool in pharmaceutical and materials science research. The synthesis of substituted biaryl aldehydes, such as those derived from 3-Bromo-2-methoxybenzaldehyde, is of particular interest as these structures are key intermediates in the preparation of complex molecules with potential biological activity.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of this compound with various arylboronic acids.

Reaction Principle

The Suzuki-Miyaura coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three primary steps:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound, forming a Pd(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the arylboronic acid is transferred to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated as the biaryl product, regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Data Presentation: Representative Reaction Conditions and Yields

The following table summarizes representative reaction conditions and expected yields for the Suzuki coupling of this compound with a selection of arylboronic acids. This data is compiled from typical outcomes for similar substrates and should be considered a starting point for optimization.

| Entry | Arylboronic Acid | Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ (2) | Toluene/H₂O (4:1) | 90 | 12 | 85-95 |

| 2 | 4-Methylphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 100 | 8 | 80-90 |

| 3 | 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) + SPhos (4) | K₃PO₄ (3) | Toluene/H₂O (4:1) | 100 | 6 | 88-98 |

| 4 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | DME/H₂O (4:1) | 85 | 12 | 75-85 |

| 5 | 2-Thienylboronic acid | Pd(dppf)Cl₂ (2) | K₂CO₃ (2) | 1,4-Dioxane/H₂O (4:1) | 95 | 10 | 70-80 |

Experimental Protocols

This section provides a detailed, generalized protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is a starting point and may require optimization for specific substrates and desired outcomes.

Materials:

-

This compound (1.0 equiv)

-

Arylboronic acid (1.2 - 1.5 equiv)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃, 2-3 equiv)

-

Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1 v/v)

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

-

Round-bottom flask or Schlenk tube

-

Condenser

-

Magnetic stirrer and stir bar

-

Inert gas supply (Argon or Nitrogen)

-

Standard glassware for workup and purification

Procedure:

-

Reaction Setup: To a dry round-bottom flask or Schlenk tube, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (2-5 mol%).

-

Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free environment.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-